molecular formula C11H11ClIN3 B13230900 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine

6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine

Cat. No.: B13230900
M. Wt: 347.58 g/mol
InChI Key: WHSUMZDLDJUOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine (CAS 2090236-34-1) is a synthetically modified quinoline derivative developed for advanced pharmaceutical and biological research. This compound is part of a promising class of quinoline-based structures being investigated for their potent antimicrobial and cytotoxic properties . Researchers are exploring its potential as a scaffold for developing novel therapeutic agents. The core value of this compound lies in its structural features, which include a chloro and an iodo substituent on the quinoline ring system, alongside an ethyl-diamine side chain. This configuration is designed to enhance biological activity and target specificity. Recent studies on analogous chloroquine derivatives have demonstrated significant efficacy against microbial strains, including Pseudomonas aeruginosa , and have shown excellent cytotoxic potential against cancer cell lines such as HeLa (cervical cancer), with some analogues exhibiting 100% inhibition . Furthermore, structurally similar iodinated quinoline compounds have been identified as targeting aldehyde dehydrogenase 1A1 (ALDH1), an enzyme recognized as a reliable marker for cancer stem cells (CSCs) . This makes such compounds valuable tools for imaging and researching CSC biology. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize it in various in vitro assays, including antimicrobial susceptibility testing, cytotoxicity profiling, and mechanism-of-action studies to explore its interaction with biological targets.

Properties

Molecular Formula

C11H11ClIN3

Molecular Weight

347.58 g/mol

IUPAC Name

6-chloro-4-N-ethyl-8-iodoquinoline-3,4-diamine

InChI

InChI=1S/C11H11ClIN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16)

InChI Key

WHSUMZDLDJUOQJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=C(C=C(C2=NC=C1N)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ethylamine, followed by iodination at the 8-position. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.

Major Products Formed

Scientific Research Applications

6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The chloro, ethyl, and iodo substituents may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Derivatives

The compound’s unique substituents distinguish it from related quinoline-based molecules. Key structural analogs include:

Compound Name Substituents Core Structure Key Functional Groups
6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine Cl (6), I (8), Ethyl (N4), diamine (3,4) Quinoline Halogens, alkylamine, diamines
Primaquine Methoxy (6), pentane diamine (8) Quinoline Methoxy, alkyl diamine
N1,N4-bis((2-chloroquinolin-3-yl)methylene) benzene-1,4-diamine 2-Cl quinoline, benzene diamine linker Quinoline dimer Chlorine, aromatic linker
IC2 (6-methylquinazoline-2,4-diamine) Methyl (6), diamine (2,4) Quinazoline Methyl, diamines

Key Observations :

  • Halogenation: The iodine at position 8 in the target compound may enhance DNA binding or steric effects compared to smaller halogens (e.g., chlorine in ) or non-halogenated analogs.
  • N4-Ethyl Group : This substituent could improve lipid solubility and bioavailability relative to unsubstituted or bulkier alkyl groups.

Pharmacological Activity Comparison

Quinoline derivatives exhibit diverse biological activities, as highlighted below:

Compound Class/Example Reported Activity Mechanism/Target Performance vs. Target Compound (Inferred)
AKT1 Inhibitors () Antitumor (AKT1 kinase inhibition) Binds AKT1 catalytic domain Target compound’s diamines may enhance kinase affinity vs. dimeric analogs.
Primaquine Derivatives Antimalarial (hemozoin inhibition) Disrupts parasite metabolism Iodo and ethyl groups may reduce antimalarial efficacy due to steric hindrance.
DNA Intercalators (ICI, IC2) Antitumor (DNA helix distortion) Intercalates DNA base pairs Quinoline core suggests intercalation potential, but iodine may reduce planarity.

Notable Gaps: Direct data on the target compound’s AKT1 inhibition or antimalarial activity are absent; inferences are drawn from structural parallels.

DNA Intercalation Potential

Planar bicyclic compounds like quinoline and quinazoline derivatives are known DNA intercalators . highlights that substituent size and planarity critically influence intercalation efficiency:

  • ICI (8-(chloromethyl)-9'-purine-2,6-diamine) : Higher intercalation than doxorubicin due to optimal planarity.
  • IC2 (6-methylquinazoline-2,4-diamine) : Comparable to doxorubicin.

For 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine:

  • Quinoline Core: The aromatic system supports intercalation, but the bulky iodine at position 8 may reduce binding efficiency compared to smaller substituents (e.g., methyl in IC2).
  • Diamine Groups : The 3,4-diamine configuration may facilitate hydrogen bonding with DNA, akin to IC2’s 2,4-diamines .

Biological Activity

6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of chlorine and iodine substituents, allows it to participate in various biological interactions, making it a candidate for drug development against infectious diseases and cancer.

Chemical Structure and Properties

The molecular formula of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is C10H10ClIN4C_{10}H_{10}ClIN_{4} with a molecular weight of approximately 304.57 g/mol. The compound's structure includes:

  • Chlorine at the 6-position
  • Iodine at the 8-position
  • An ethyl group at the N4 position

These substituents influence both its chemical reactivity and biological activity.

The biological activity of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine is primarily attributed to its ability to interact with various biological targets. The halogen atoms allow for nucleophilic substitution reactions and facilitate binding to proteins and enzymes involved in disease pathways. The compound has shown promise in inhibiting key enzymes related to cancer cell proliferation and infectious agents.

Biological Activities

Research indicates that compounds similar to 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine exhibit significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : Its structure suggests potential as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis.
  • Antimalarial Properties : Like other quinoline derivatives, it may also exhibit activity against malaria-causing parasites.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored through various studies. The presence of electron-withdrawing groups (like chlorine and iodine) enhances its biological potency by increasing the electrophilicity of the compound, thereby improving its interaction with nucleophilic sites on target biomolecules.

Compound NameStructural FeaturesBiological Activity
5-Chloro-N4-methylquinoline-3,4-diamineSimilar quinoline structure with methyl groupAntimicrobial
8-HydroxyquinolineHydroxyl group at position 8Anticancer
7-IodoquinolineIodine substitution at position 7Antimalarial
N4-EthylquinazolineEthyl substitution on nitrogenAntiviral

Case Studies

Several case studies have highlighted the potential applications of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine:

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, modifications to enhance solubility have led to improved efficacy against breast cancer cells.
  • Antimicrobial Efficacy : Experimental results indicate that this compound exhibits significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Antimalarial Research : Similar compounds have been shown to interfere with the heme detoxification pathway in Plasmodium species, which could be extrapolated to study the efficacy of 6-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine against malaria.

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